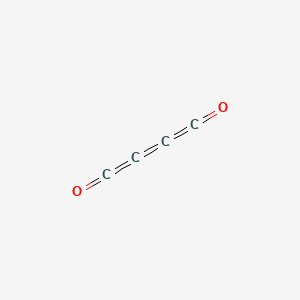
Fumaryl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumaryl, also known as this compound chloride, is a chemical compound with the formula ClCOCH=CHCOCl. It is a derivative of fumaric acid and is primarily used in organic synthesis. This compound chloride is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity due to the presence of two acyl chloride groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fumaryl chloride can be synthesized through the reaction of fumaric acid with thionyl chloride or phosphorus pentachloride. The reaction typically involves heating fumaric acid with thionyl chloride, resulting in the formation of this compound chloride and sulfur dioxide as a byproduct. The reaction conditions include maintaining a temperature of around 80-90°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound chloride is produced by the chlorination of maleic anhydride. This process involves the reaction of maleic anhydride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures, typically around 150-200°C, to ensure complete conversion of maleic anhydride to this compound chloride .
Análisis De Reacciones Químicas
Types of Reactions
Fumaryl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form fumaric acid and hydrochloric acid.
Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form acylated aromatic compounds.
Common Reagents and Conditions
Hydrolysis: Water, typically at room temperature.
Substitution: Amines or alcohols, often in the presence of a base such as pyridine.
Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Hydrolysis: Fumaric acid and hydrochloric acid.
Substitution: Amides and esters.
Friedel-Crafts Acylation: Acylated aromatic compounds.
Aplicaciones Científicas De Investigación
Fumaryl chloride has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Used in the preparation of high molecular weight poly(propylene fumarate), which is utilized in tissue engineering and drug delivery systems.
Material Science: Employed in the synthesis of photosensitive materials and elastomers.
Mecanismo De Acción
The mechanism of action of fumaryl chloride involves its reactivity with nucleophiles due to the presence of two acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles such as water, amines, and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparación Con Compuestos Similares
Fumaryl chloride can be compared with other acyl chlorides such as acetyl chloride and benzoyl chloride. While all these compounds are reactive acylating agents, this compound chloride is unique due to the presence of a conjugated double bond, which can influence its reactivity and the types of products formed. Similar compounds include:
Acetyl Chloride: Used in the acetylation of alcohols and amines.
Benzoyl Chloride: Used in the benzoylation of alcohols and amines.
Maleic Anhydride: Used in the synthesis of this compound chloride and other derivatives.
Propiedades
Número CAS |
51799-35-0 |
|---|---|
Fórmula molecular |
C4O2 |
Peso molecular |
80.04 g/mol |
InChI |
InChI=1S/C4O2/c5-3-1-2-4-6 |
Clave InChI |
QIQCZROILFZKAT-UHFFFAOYSA-N |
SMILES canónico |
C(=C=C=O)=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


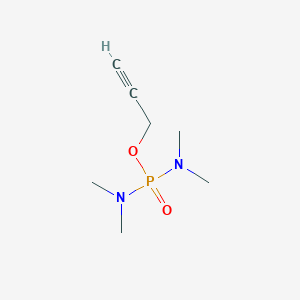
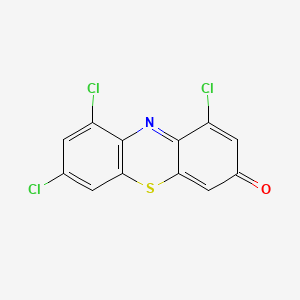

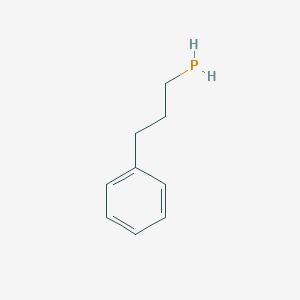
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)

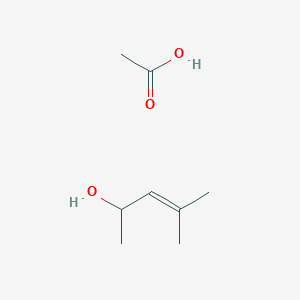
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
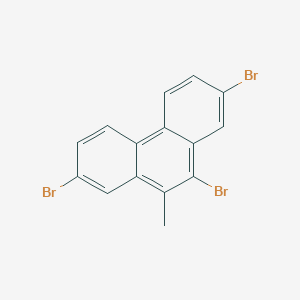
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
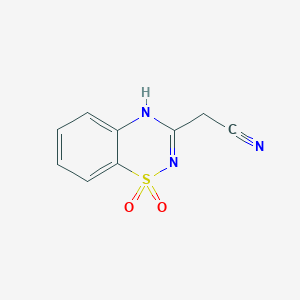

![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

